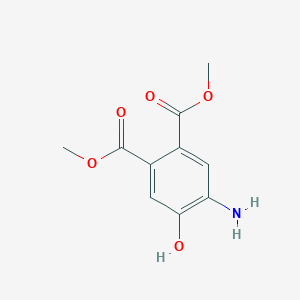
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C10H11NO5 . It has a molecular weight of 225.2 . This compound is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate consists of a benzene ring substituted with two carboxylate groups, an amino group, and a hydroxy group .Aplicaciones Científicas De Investigación
Antitumor Activity
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate and its analogs have been studied for their antitumor activities. One notable study showed that these compounds caused some spontaneous mammary tumors in mice to decrease in size or disappear, although the effect was transient. The compound was not toxic to adult mice, and the differences in individual mice's capacity to destroy or excrete the compound might explain the varying tumor responses. Another compound, dimethyl 4-(p-carboxyphenylazo)-5-hydroxybenzene, along with other analogs, showed a barely perceptible effect in causing regression of spontaneous mammary tumors in different mouse strains. These findings suggest a potential for developing anticancer therapies based on these compounds' selective toxicity towards tumor cells without harming the host (Woolley Dw, 1953).
Supramolecular Assembly
Research into symmetric oligo-DNA dimers involving p-hydroxybenzene, which shares structural similarities with dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate, has led to the formation of high-molecular-weight aggregates in aqueous media through complementary hydrogen bonds. This study underlines the potential of these compounds in creating supramolecular structures that could be significant in biological systems and nanotechnology (Y. Ohya, H. Noro, Mamoru Komatsu, T. Ouchi, 1996).
Energetic Compounds
The synthesis of functionalized tetrazenes, a class of nitrogen-rich compounds, has been explored for their potential as energetic materials. These compounds, including 1,4-bis[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]-1,4-dimethyl-2-tetrazene, demonstrate the utility of dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate and its derivatives in the development of high-energy materials with specific sensitivity and reactivity profiles. The study showcases the compound's role in synthesizing materials with significant potential applications in pyrotechnics and explosives (J. Heppekausen, T. Klapötke, Stefan M. Sproll, 2009).
Aromatic Polyamides
Aromatic polyamides containing pendent units related to dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate have been synthesized, showing excellent solubility, thermal stability, and potential electrochromic properties. These materials, designed with inherent viscosities suitable for film formation, suggest applications in advanced materials science, particularly in areas requiring materials with specific optical and electronic properties (Guey‐Sheng Liou, Cha-Wen Chang, 2008).
Propiedades
IUPAC Name |
dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJCECXZCQJLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3-methylphenyl)methyl]carbamate](/img/structure/B2740286.png)
![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2740291.png)

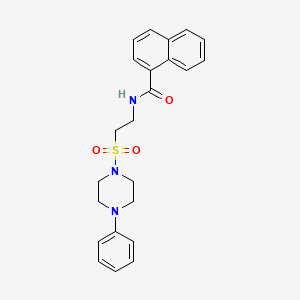

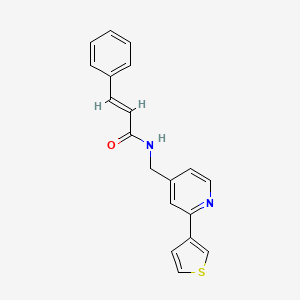
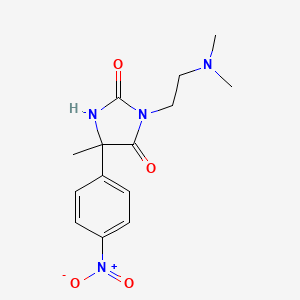

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2740298.png)

![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2740300.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740302.png)
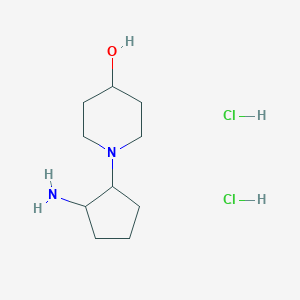
![2-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2740304.png)